N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine
Description
Properties
IUPAC Name |
N-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2/c1-12-5-6-3-2-4-7(13-6)8(9,10)11/h2-4,12H,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLWJWFLOBKURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743493 | |
| Record name | N-Methyl-1-[6-(trifluoromethyl)pyridin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-91-4 | |
| Record name | N-Methyl-1-[6-(trifluoromethyl)pyridin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl({[6-(trifluoromethyl)pyridin-2-yl]methyl})amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand the effects of trifluoromethyl groups on biological systems. Medicine: The compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects. Industry: It is used in the development of materials with enhanced chemical and physical properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism by which N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group often enhances the binding affinity and metabolic stability of the compound.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the CF₃ group on the pyridine ring significantly influences electronic properties and intermolecular interactions. Key comparisons include:
Physicochemical Properties
Structural Analogues and Functional Groups
- 2-MePic : A simpler analogue lacking the CF₃ group. Used in CO₂ absorption studies, where amine-pyridine interactions facilitate gas capture . The target’s CF₃ group may sterically hinder such applications but improve thermal stability.
- Imidazopyridine Derivatives : N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine demonstrates how aryl substitutions enhance antimicrobial activity . The target compound’s pyridine core may offer synthetic versatility for further derivatization.
Biological Activity
N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound contains a trifluoromethyl group attached to a pyridine ring, which significantly influences its lipophilicity and solubility in organic solvents. This lipophilicity enhances the compound's ability to interact with biological macromolecules, facilitating binding to hydrophobic regions of proteins and enzymes.
The mechanism of action for this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes by binding to their active sites, which can disrupt cellular processes and modulate metabolic pathways.
- Receptor Modulation : It may act as a modulator for certain receptors, influencing signaling pathways that affect cellular responses.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Some studies have reported that related pyridine derivatives demonstrate selective antibacterial properties against Gram-positive bacteria, indicating potential use in treating infections .
- Anticancer Properties : The compound's structural features suggest potential antiproliferative effects against cancer cell lines. For instance, derivatives have shown significant inhibition of cell proliferation in various cancer models .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Antiviral Activity : A study indicated that certain pyridine derivatives exhibited strong antiviral activity against influenza viruses, demonstrating their potential as therapeutic agents in viral infections .
- Anticancer Efficacy : Research on related compounds showed potent inhibitory effects on cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), with IC50 values indicating effective growth inhibition compared to standard treatments like 5-Fluorouracil .
- Safety Profiles : Toxicity studies conducted on related compounds revealed favorable safety profiles with minimal adverse effects at therapeutic doses in animal models, supporting their further development for clinical use .
Synthesis of this compound
The synthesis typically involves multi-step organic reactions that yield the desired compound efficiently. The presence of the trifluoromethyl group is crucial for enhancing the lipophilicity and overall reactivity of the compound, allowing for better interaction with biological targets.
Summary Table of Biological Activities
Q & A
Basic: What synthetic routes are recommended for preparing N-Methyl-1-(6-(trifluoromethyl)pyridin-2-yl)methanamine, and what reaction conditions are critical?
Methodological Answer:
- Key Steps :
- Pyridine Core Functionalization : Introduce the trifluoromethyl group at the 6-position of pyridine via nucleophilic substitution or cross-coupling reactions using catalysts like Pd(PPh₃)₄ .
- Methanamine Attachment : React the pyridine derivative with methylamine under reductive amination conditions (e.g., NaBH₃CN in methanol) .
- Critical Conditions : Use anhydrous solvents to avoid hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC .
- Optimization : Adjust pH (7–9) to favor amine coupling and prevent byproduct formation .
Basic: What spectroscopic and analytical methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the pyridine ring structure and N-methyl group (δ ~2.3 ppm for CH₃N) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected: ~206.15 g/mol) and isotopic patterns for fluorine .
- IR Spectroscopy : Identify C-F stretches (~1100 cm⁻¹) and N-H bends (~1600 cm⁻¹) .
- X-ray Crystallography : Resolve ambiguous stereochemistry (if applicable) .
Advanced: How does the trifluoromethyl group influence electronic properties and reactivity?
Methodological Answer:
- Electron-Withdrawing Effects : The -CF₃ group decreases electron density on the pyridine ring, enhancing electrophilic substitution resistance. Use DFT calculations (e.g., Gaussian09) to map electrostatic potentials .
- Reactivity Impact : Compare with non-fluorinated analogs (e.g., methyl or ethyl derivatives) in nucleophilic attacks or oxidation reactions. The -CF₃ group stabilizes intermediates in SNAr reactions .
- Experimental Validation : Perform Hammett studies to quantify substituent effects .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .
- Purity Checks : Use HPLC (≥97% purity) to rule out impurities affecting activity .
- Dose-Response Curves : Compare EC₅₀ values across studies; statistical tools (e.g., ANOVA) identify outliers .
- Meta-Analysis : Cross-reference PubChem bioactivity data with in-house assays .
Advanced: What experimental designs are optimal for studying stability under varying pH and temperature?
Methodological Answer:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C. Monitor degradation via UV-Vis (λmax ~260 nm for pyridine) .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Accelerated aging studies (40–60°C) predict shelf life .
- HPLC-MS : Identify degradation products (e.g., oxidized amines or hydrolyzed pyridine) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .
- Storage : Store in airtight containers at –20°C, away from light and moisture .
Advanced: How can computational modeling predict interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450). The trifluoromethyl group may enhance hydrophobic interactions .
- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
- QSAR Models : Corrogate substituent effects (e.g., -CF₃ vs. -Cl) on bioactivity .
Basic: What solvents and reaction media are compatible with this compound?
Methodological Answer:
- Polar Solvents : DMSO, DMF, and methanol dissolve the compound but may react at high temperatures .
- Non-Polar Media : Use dichloromethane or THF for Friedel-Crafts-like reactions .
- Aqueous Compatibility : Limited solubility in water; use surfactants (e.g., Tween-80) for biological assays .
Advanced: What strategies mitigate challenges in scaling up synthesis?
Methodological Answer:
- Catalyst Recycling : Optimize Pd-catalyzed steps for turnover numbers >100 .
- Flow Chemistry : Improve yield and reduce reaction time for amination steps .
- Byproduct Management : Use scavenger resins (e.g., QuadraSil™) to remove unreacted intermediates .
Advanced: How does the compound’s logP value affect its pharmacokinetic profile?
Methodological Answer:
- logP Calculation : Estimate via HPLC retention times or software (e.g., ChemAxon). The -CF₃ group increases lipophilicity (logP ~2.1) .
- Permeability Assays : Use Caco-2 cell monolayers to predict intestinal absorption .
- Metabolism Studies : Incubate with liver microsomes to identify CYP450-mediated oxidation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
